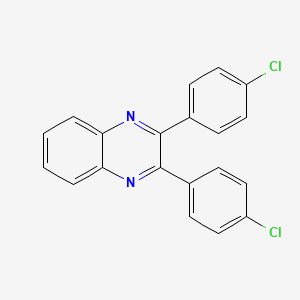![molecular formula C21H24N4O4S B11669672 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669672.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C21H24N4O4S and a molecular weight of 428.514 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety linked to a trimethoxyphenyl group through a sulfanyl and acetohydrazide linkage. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process . One common method starts with the reaction of 1-ethyl-1H-benzimidazole-2-thione with an appropriate aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of a base like sodium hydroxide. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to ensure complete reaction and high yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Aplicaciones Científicas De Investigación
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives and hydrazide-containing molecules. For example:
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring, which can significantly affect their chemical and biological properties .
Propiedades
Fórmula molecular |
C21H24N4O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-19(26)24-22-12-14-10-17(27-2)20(29-4)18(11-14)28-3/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+ |
Clave InChI |
RDZHLRCNSLGTAH-WSDLNYQXSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669590.png)
![(5Z)-3-benzyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669598.png)
![N-(5-Chloro-2-methylphenyl)-N-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B11669605.png)
![ethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11669612.png)
![4-(2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl benzoate](/img/structure/B11669618.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669619.png)
![(5Z)-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669624.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11669633.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11669641.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11669650.png)


![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide](/img/structure/B11669668.png)
